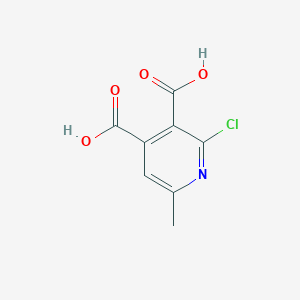
3-Ethoxy-4-methylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-methylcyclohex-2-en-1-one is an organic compound with a molecular formula of C9H14O2 It is a derivative of cyclohexenone, featuring an ethoxy group and a methyl group attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
From Cyclohexanone: : One common method to synthesize 3-ethoxy-4-methylcyclohex-2-en-1-one involves the alkylation of cyclohexanone. The process typically includes the following steps:
α-Bromination: Cyclohexanone is brominated at the α-position using bromine in acetic acid.
Ethoxylation: The brominated intermediate is then reacted with ethanol in the presence of a base to introduce the ethoxy group.
Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide.
-
From 3-Methylcyclohex-2-en-1-one: : Another route involves the ethoxylation of 3-methylcyclohex-2-en-1-one:
Ethoxylation: 3-Methylcyclohex-2-en-1-one is reacted with ethanol in the presence of a strong base like sodium ethoxide to introduce the ethoxy group at the desired position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes using the above synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 3-Ethoxy-4-methylcyclohex-2-en-1-one can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives. Common reagents include sodium hydroxide and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solution, followed by the addition of alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various alkylated or functionalized derivatives.
Applications De Recherche Scientifique
3-Ethoxy-4-methylcyclohex-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity. It can be a precursor for the synthesis of various therapeutic agents.
Materials Science: It is used in the preparation of polymers and other materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Mécanisme D'action
The mechanism of action of 3-ethoxy-4-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups can influence the compound’s binding affinity and reactivity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-cyclohexen-1-one: This compound is similar in structure but lacks the ethoxy group. It is used in similar applications but may have different reactivity and properties.
Cyclohex-2-en-1-one: This is the parent compound without any substituents. It is a versatile intermediate in organic synthesis.
3-Ethoxy-2-cyclohexen-1-one: Similar to 3-ethoxy-4-methylcyclohex-2-en-1-one but lacks the methyl group.
Uniqueness
This compound is unique due to the presence of both ethoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
87994-96-5 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3-ethoxy-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-3-11-9-6-8(10)5-4-7(9)2/h6-7H,3-5H2,1-2H3 |
Clé InChI |
PTWQHROVEZPPDR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=O)CCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)






![1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one](/img/structure/B14378299.png)

silane](/img/structure/B14378303.png)



